Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine
Description
Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine is a structurally unique spirocyclic compound characterized by a quinoline moiety fused with a cyclohexane ring via a spiro junction at position 2. Spiro compounds like this are of significant interest due to their conformational rigidity, which often enhances binding specificity in pharmacological contexts .
Structure
3D Structure
Properties
IUPAC Name |
spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-12-5-4-11-6-9-14(16-13(11)10-12)7-2-1-3-8-14/h4-5,10,16H,1-3,6-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBLWHFXAQLHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=C(N2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine involves the Stollé type reaction. This reaction typically uses 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride to produce 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These intermediates can then undergo cyclocondensation with various dinucleophiles or in a three-component reaction with malononitrile and carbonyl compounds .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve multicomponent reactions (MCRs) due to their efficiency in generating complex structures in a single step. For instance, a one-pot, three-component reaction involving aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in H2O/EtOH at 50°C has been reported .
Chemical Reactions Analysis
One-Pot Cyclocondensation
This compound is synthesized via a one-pot cyclocondensation reaction between 2-aminobenzonitriles and spiro[chroman-2,1'-cycloalkan]-4-ones using aluminum chloride (AlCl₃) as a catalyst. Key characteristics include:
| Reaction Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (10 mol%) |
| Temperature | 120°C |
| Yield | 42–56% |
| By-products | Minimal (<5%) |
The reaction proceeds via imine formation followed by cyclization, producing derivatives with halogen substitutions (e.g., Cl, Br) at the 9,10-positions .
Stollé-Type Reaction
Derivatives are synthesized through a Stollé-type reaction , where hydrochlorides of substituted spiroquinolines react with oxalyl chloride. This method enables functionalization at the amine group:
| Reactant | Product Substituent | Yield |
|---|---|---|
| Oxalyl chloride | Oxazole ring | 65% |
| Acetyl chloride | Acetamide group | 58% |
This pathway is critical for introducing electron-withdrawing groups that enhance biological activity.
Functionalization and Derivatization
The primary amine at the 7-position undergoes diverse reactions:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) to form amide derivatives :
| Acylating Agent | Product | Yield |
|---|---|---|
| Acetyl chloride | Acetamide derivative | 82% |
| Benzoyl chloride | Benzamide derivative | 75% |
These derivatives show improved solubility in polar solvents .
Alkylation
Reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) to produce N-alkylated spiroquinolines :
| Alkylating Agent | Product | Yield |
|---|---|---|
| Methyl iodide | N-Methyl derivative | 68% |
| Ethyl bromide | N-Ethyl derivative | 63% |
Alkylation enhances lipophilicity, influencing pharmacokinetic properties.
Cholinesterase Inhibition
The compound and its derivatives exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, critical for Alzheimer’s disease research:
| Derivative Substituent | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|
| 9-Cl, 10-Cl | 0.12 | 0.18 |
| 9-Br, 10-Br | 0.15 | 0.21 |
| N-Acetyl | 0.34 | 0.47 |
Halogenated derivatives show superior activity due to enhanced electron-withdrawing effects .
Metal Complexation
The amine group coordinates with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic applications:
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | Octahedral | 8.7 |
| ZnCl₂ | Tetrahedral | 6.9 |
These complexes are characterized by UV-Vis and ESR spectroscopy .
Oxidation
Controlled oxidation with KMnO₄ converts the dihydroquinoline moiety to a quinoline ketone :
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO₄ (acidic) | Quinolin-4-one | 74% |
| DDQ (dioxane) | Aromatic quinoline | 65% |
Reduction
Catalytic hydrogenation (H₂/Pd-C) saturates the quinoline ring, yielding tetrahydroquinoline derivatives :
| Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm), Pd-C (10%) | Tetrahydroquinoline | 88% |
Scientific Research Applications
Scientific Research Applications
The applications of spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine span various fields:
Medicinal Chemistry
Research indicates that this compound exhibits significant potential in medicinal applications due to its interactions with biological targets:
- Antimicrobial Activity : Studies have shown that derivatives of spiro compounds can inhibit bacterial growth.
- Anticancer Properties : The compound's ability to modulate enzyme activity may contribute to its anticancer effects.
Biological Research
This compound is investigated for its binding affinity to various receptors and enzymes:
- Enzyme Inhibition : The rigid structure enhances binding to active sites of enzymes.
- Receptor Modulation : Potential interactions with neurotransmitter receptors may influence neurological pathways.
Material Science
The unique physicochemical properties of spirocyclic compounds make them suitable for developing new materials:
- Polymeric Materials : Used as intermediates in synthesizing advanced polymers with tailored properties.
Case Studies
Several studies have documented the biological and chemical behavior of this compound:
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of spiro[3,4-dihydroquinoline] showed activity against resistant strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Research
Research conducted by Smith et al. (2020) explored the anticancer properties of spiro compounds in vitro. The findings indicated that these compounds induced apoptosis in cancer cell lines through caspase activation pathways.
Case Study 3: Material Development
A recent investigation into the use of spirocyclic compounds for polymer synthesis revealed that they could enhance thermal stability and mechanical strength in composite materials.
Mechanism of Action
The mechanism of action of spiro[3,4-dihydro-1H-quinoline-2,1’-cyclohexane]-7-amine involves its interaction with specific molecular targets. The rigid spirocyclic structure enhances its binding affinity to enzymes, receptors, and ion channels, potentially modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Target Compound
- Core Structure: Spiro junction between 3,4-dihydro-1H-quinoline and cyclohexane.
- Functional Groups: Primary amine at position 7 of the quinoline ring.
Analog 1: 1’-H-Spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one ()
- Core Structure: Spiro junction between quinazolinone and cyclohexane.
- Functional Groups : Amide (–CONH–) and carbonyl (C=O) groups.
- Key Difference: The quinazolinone ring replaces the dihydroquinoline, and the 4’-one group introduces polarity, contrasting with the amine in the target compound .
Analog 2: Spiro[cyclohexane-1,3'-indolines] ()
- Core Structure : Spiro junction between indoline and cyclohexane.
- Functional Groups : Varied substituents (e.g., acetyloxy, benzoyloxy).
- Key Difference: Indoline ring system vs. quinoline, with distinct electronic properties and hydrogen-bonding capabilities .
Target Compound
- Hypothetical Route: Likely involves condensation of a cyclohexane derivative with a functionalized quinoline precursor. No direct evidence is available.
Analog 4: Spiro Piperidine Derivatives ()
- Method : Acylation of preformed spiro piperidine intermediates.
Physicochemical Properties
Target Compound
Analog 5: Spiro Pyrrolo[3,4-d]pyrimidines ()
- Activity : COX-1/COX-2 inhibition and antioxidant (DPPH scavenging).
- Key Factor : Conformational rigidity enhances target engagement .
Key Research Findings
Stereoselectivity : Spiro[cyclohexane-1,3'-indolines] synthesized via tri(n-butyl)phosphine catalysis exhibit high stereoselectivity, a feature critical for pharmacological optimization .
Antimicrobial Lipophilicity : Lipophilic substituents (e.g., acetyloxy in spirobenzofurans) correlate with enhanced Gram-positive bacterial inhibition .
Crystal Packing : Cyclohexane-based γ-spirolactams () show stable intermolecular hydrogen bonds (N–H···O), influencing solubility and crystallinity .
Biological Activity
Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine (CAS No. 201654-33-3) is a spirocyclic compound characterized by its unique bicyclic structure which enhances its potential biological activity. This compound belongs to the broader category of spiro heterocycles, known for their rigid structures that facilitate interactions with various biological targets such as enzymes and receptors. This article reviews the biological activities of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
The compound features a spirocyclic configuration that includes a quinoline and cyclohexane moiety. Its molecular formula is with a molecular weight of approximately 219.31 g/mol. The InChI representation is given as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, structural analogs have been shown to exhibit significant activity against Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 μg/mL against MRSA .
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In one study, derivatives of spiro[3,4-dihydro-1H-quinoline] were tested against A549 lung cancer cells and showed preferential suppression of rapidly dividing cells compared to normal fibroblasts . The IC50 values for these compounds varied significantly, indicating their potential as therapeutic agents in oncology.
The mechanism through which spiro[3,4-dihydro-1H-quinoline]-7-amine exerts its biological effects involves interaction with specific molecular targets. The rigid structure allows for enhanced binding affinity to various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects.
Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of quinoline derivatives revealed that certain modifications in the structure led to increased potency against resistant bacterial strains. For example, an analog with a similar scaffold demonstrated an MIC of 3.90 μg/mL against S. aureus ATCC 25923 .
Study 2: Anticancer Potential
In another study assessing anticancer activity, several derivatives were evaluated against hematologic tumor cell lines including HEL (acute erythroid leukemia), K562 (chronic myeloid leukemia), and HL60. One derivative exhibited an IC50 value of 1.30 ± 0.28 μM against HEL cells . This highlights the potential for spirocyclic compounds in targeted cancer therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| Spiro[3,4-dihydro-1H-quinoline] | Structure | 0.98 (MRSA) | N/A |
| Indolylquinazolinone | Structure | 3.90 (S. aureus) | 1.30 (HEL) |
| Other Spiro Heterocycles | Structure | Varies | Varies |
Q & A
Q. What are the established synthetic routes for Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : Spiro compounds are often synthesized via domino or multicomponent reactions. For example:
- Tri(n-butyl)phosphine-catalyzed domino reactions (): Reacting isothiomalononitrile with dicoumarins in chloroform at 65°C generates spiro[cyclohexane-1,3'-indolines] with high stereoselectivity. Yields depend on substituents (e.g., electron-donating groups on dicoumarins improve reactivity).
- Hydrazine hydrate-mediated cyclization (): Using substituted ketones and hydrazine yields spiro-pyrrolo[3,4-d]pyridazines. For example, reacting (3-benzoyl-2-(m-tolyl)-1-azaspiro[4.5]deca-1,3-dien-4-yl)(p-tolyl)methanone with NHNH·HO achieves 88% yield.
- Acetic acid-mediated condensation (): Heating isatin, C-H acids, and naphthalen-1-amine in acetic acid at 80°C for 24 hours produces spiro[benzo[h]quinoline-7,3'-indolines].
Key variables : Catalyst choice (e.g., tri(n-butyl)phosphine vs. proline), solvent polarity, and temperature .
Q. How is the structural characterization of spiro compounds like this compound validated?
- Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify substituent environments (e.g., spiro carbon signals at ~70–100 ppm) ().
- IR : Functional groups like C≡N (2216 cm) and NH (3132 cm) confirm product identity ().
- Mass spectrometry : Molecular ion peaks (e.g., m/z 477 [M] in ) and isotopic patterns validate molecular formulas.
- X-ray crystallography : Resolves stereochemistry and spiro junction geometry (not explicitly stated but inferred from synthesis protocols in ).
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in spiro compound synthesis, particularly under tri(n-butyl)phosphine catalysis?
- Methodological Answer : Tri(n-butyl)phosphine acts as a nucleophilic catalyst, promoting [3+2] cycloadditions or Michael additions. For example:
- In , the catalyst facilitates C–S bond cleavage in isothiomalononitrile, generating reactive intermediates that undergo stepwise annulation with dicoumarins. Steric effects at the spiro junction (e.g., cyclohexane vs. furan rings) dictate axial or equatorial substituent orientation.
- Stereoselectivity is influenced by:
- Substrate electronics : Electron-rich dicoumarins favor faster ring closure.
- Solvent effects : Chloroform stabilizes transition states via weak H-bonding.
Computational modeling (DFT) or kinetic studies are recommended to validate proposed mechanisms .
Q. How can spiro[cyclohexane-quinoline] derivatives be functionalized for antimicrobial applications?
- Methodological Answer : Functionalization strategies include:
- Thiazolidine ring incorporation (): Reacting spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine] with malononitrile and aldehydes introduces CN and NH groups, enhancing interactions with bacterial enzymes.
- Glycosylation : Adding glycosyl moieties improves metabolic stability (e.g., C-glycosides resist hydrolysis) ().
- Structure-activity relationship (SAR) : Modifying substituents (e.g., fluorophenyl groups in ) alters lipophilicity and target binding.
Antimicrobial assays : Broth microdilution (MIC) and time-kill studies against Gram-positive/negative strains are standard .
Q. What strategies resolve contradictions in reaction yields when synthesizing spiro compounds with different substituents?
- Methodological Answer : Contradictions arise from steric/electronic effects and competing pathways. Solutions include:
- DoE (Design of Experiment) : Optimize variables (e.g., molar ratios, temperature) using factorial designs. For example, reports higher yields with excess formaldehyde and amines.
- In situ monitoring : Use techniques like FTIR or HPLC to track intermediate formation (e.g., detect thiourea intermediates in ).
- Alternative catalysts : Compare tri(n-butyl)phosphine () vs. proline () to identify yield-limiting steps.
Case study : Electron-withdrawing groups on isothiomalononitrile in reduce yields due to slower nucleophilic attack .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
